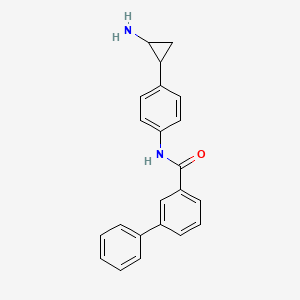
EIF2alpha activator 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EIF2alpha activator 2 is a compound that plays a crucial role in the regulation of protein synthesis within cells. It is involved in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2), which is a key step in the initiation of translation in eukaryotic cells. This phosphorylation event is a critical part of the integrated stress response, a cellular defense mechanism against various stress conditions .
Métodos De Preparación
The synthesis of EIF2alpha activator 2 involves several steps, including the preparation of intermediate compounds and the final activation step. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
EIF2alpha activator 2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are essential for its function in regulating protein synthesis. Common reagents used in these reactions include kinases and phosphatases, which catalyze the addition and removal of phosphate groups, respectively. The major products formed from these reactions are phosphorylated and dephosphorylated forms of eIF2 .
Aplicaciones Científicas De Investigación
EIF2alpha activator 2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the effects of phosphorylation on protein function. In biology, it is used to investigate cellular stress responses and the regulation of gene expression. In medicine, it has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders. In industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of EIF2alpha activator 2 involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2. This phosphorylation event inhibits the exchange of GDP for GTP on eIF2, thereby reducing the initiation of translation and protein synthesis. This process is regulated by various kinases and phosphatases, which respond to different cellular stress signals .
Comparación Con Compuestos Similares
EIF2alpha activator 2 is unique in its ability to specifically target the alpha subunit of eukaryotic initiation factor 2. Similar compounds include other eIF2alpha kinases such as PERK (PKR-like ER kinase), PKR (protein kinase double-stranded RNA-dependent), GCN2 (general control non-derepressible-2), and HRI (heme-regulated inhibitor). Each of these kinases responds to different types of stress and has distinct regulatory mechanisms .
Propiedades
Fórmula molecular |
C21H20F6N2O2 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
1-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H20F6N2O2/c22-20(23,24)13-4-8-17(9-5-13)31-18-10-6-15(7-11-18)28-19(30)29-16-3-1-2-14(12-16)21(25,26)27/h1-5,8-9,12,15,18H,6-7,10-11H2,(H2,28,29,30) |
Clave InChI |
MFRDVPYKJUYMDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)




![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)



